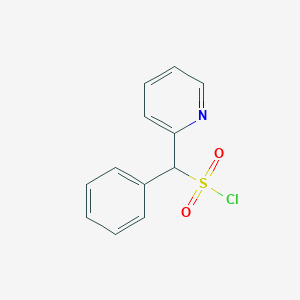
Phenyl(pyridin-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(pyridin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C12H10ClNO2S and a molecular weight of 267.73 g/mol . This compound is characterized by the presence of a phenyl group, a pyridin-2-yl group, and a methanesulfonyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of phenyl(pyridin-2-yl)methanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H5CH2C5H4N+SOCl2→C6H5CH2C5H4NSO2Cl+HCl
This method typically requires anhydrous conditions and an inert atmosphere to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to phenyl(pyridin-2-yl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the phenyl group can lead to the formation of phenyl(pyridin-2-yl)methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) solvent.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Phenyl(pyridin-2-yl)methanesulfonamide: Formed by reduction.
Phenyl(pyridin-2-yl)methanesulfonic acid: Formed by oxidation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of phenyl(pyridin-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with the amino group of the amine to form a sulfonamide bond .
Comparison with Similar Compounds
Phenyl(pyridin-2-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: Lacks the phenyl and pyridin-2-yl groups, making it less versatile in organic synthesis.
Benzene sulfonyl chloride: Contains a benzene ring instead of the pyridin-2-yl group, which affects its reactivity and applications.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group, which makes it more hydrophobic and affects its solubility and reactivity.
The uniqueness of this compound lies in its combination of the phenyl and pyridin-2-yl groups, which provide distinct reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO2S/c13-17(15,16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H |
InChI Key |
CKROVMMLNOBIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















